molecular formula C10H8Cl2O B14232926 3-(4-Chlorophenyl)but-2-enoyl chloride CAS No. 750647-39-3

3-(4-Chlorophenyl)but-2-enoyl chloride

Cat. No.: B14232926
CAS No.: 750647-39-3
M. Wt: 215.07 g/mol
InChI Key: XKJFKDZKLKBXDD-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)but-2-enoyl chloride is an organic compound with the molecular formula C10H8ClO. It is a derivative of butenoyl chloride, where a 4-chlorophenyl group is attached to the second carbon of the butenoyl chain. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)but-2-enoyl chloride typically involves the reaction of 4-chlorobenzaldehyde with crotonic acid in the presence of a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)but-2-enoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Addition Reactions: The double bond in the butenoyl chain can undergo addition reactions with various reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides can be used for addition reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products include amides, esters, and thioesters.

    Addition Reactions: Products include halogenated compounds and peroxides.

    Oxidation and Reduction: Products include alcohols, aldehydes, and carboxylic acids.

Scientific Research Applications

3-(4-Chlorophenyl)but-2-enoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It is used in the synthesis of potential drug candidates and in the study of drug metabolism.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)but-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This reactivity is utilized in various chemical synthesis processes and in the study of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)but-2-enoyl chloride
  • 3-(4-Methylphenyl)but-2-enoyl chloride
  • 3-(4-Nitrophenyl)but-2-enoyl chloride

Uniqueness

3-(4-Chlorophenyl)but-2-enoyl chloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific reactivity and properties to the compound. This makes it suitable for specific applications in chemical synthesis and research that other similar compounds may not be able to achieve.

Properties

CAS No.

750647-39-3

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

IUPAC Name

3-(4-chlorophenyl)but-2-enoyl chloride

InChI

InChI=1S/C10H8Cl2O/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-6H,1H3

InChI Key

XKJFKDZKLKBXDD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)Cl)C1=CC=C(C=C1)Cl

Origin of Product

United States

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